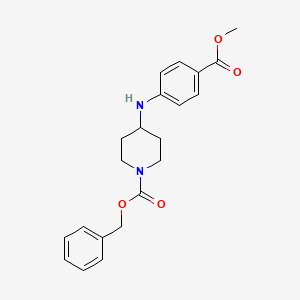Benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate
CAS No.: 1037834-44-8
Cat. No.: VC8196985
Molecular Formula: C21H24N2O4
Molecular Weight: 368.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1037834-44-8 |
|---|---|
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.4 g/mol |
| IUPAC Name | benzyl 4-(4-methoxycarbonylanilino)piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C21H24N2O4/c1-26-20(24)17-7-9-18(10-8-17)22-19-11-13-23(14-12-19)21(25)27-15-16-5-3-2-4-6-16/h2-10,19,22H,11-15H2,1H3 |
| Standard InChI Key | JAVSFFIDSZFRPQ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NC2CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identification and Structural Characteristics
Molecular Formula and Weight
The molecular formula of benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate is C<sub>21</sub>H<sub>23</sub>N<sub>2</sub>O<sub>4</sub>, with a molecular weight of 367.42 g/mol . This calculation aligns with analogous piperidine derivatives, such as methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate (C<sub>20</sub>H<sub>24</sub>N<sub>2</sub>O<sub>2</sub>, 324.4 g/mol) , adjusted for the additional methoxycarbonyl group.
Structural Features
-
Piperidine Core: The six-membered piperidine ring adopts a chair conformation, as observed in related compounds like methyl 4-(piperidin-1-ylcarbonyl)benzoate .
-
Substituents:
-
Benzyl Carboxylate (1-position): Provides steric bulk and influences solubility. The benzyl group is a common protecting moiety in organic synthesis .
-
4-(Methoxycarbonyl)phenylamino (4-position): The methoxycarbonyl group enhances electron-withdrawing properties, potentially affecting receptor binding .
-
Spectroscopic Data
While experimental data for this specific compound are unavailable, analogs suggest characteristic peaks in <sup>1</sup>H NMR:
Synthesis and Reaction Pathways
Key Synthetic Strategies
The synthesis of benzyl 4-(4-(methoxycarbonyl)phenylamino)piperidine-1-carboxylate likely involves multi-step protocols:
Piperidine Functionalization
-
Boc Protection: Introduction of a tert-butoxycarbonyl (Boc) group at the piperidine nitrogen, as seen in Sigma-Aldrich compounds like 1-(tert-butoxycarbonyl)-4-(phenylamino)piperidine-4-carboxylic acid .
-
Nucleophilic Substitution: Reaction of 4-aminopiperidine with 4-methoxycarbonylphenyl isocyanate to form the phenylamino linkage .
Esterification and Deprotection
-
Benzyl Carboxylate Formation: Coupling of the piperidine nitrogen with benzyl chloroformate under basic conditions .
-
Boc Removal: Acidic hydrolysis (e.g., HCl in dioxane) to yield the final product .
Reaction Optimization
-
Yield Enhancement: Pd(0)-catalyzed carbonylation, as employed in methyl 4-(piperidin-1-ylcarbonyl)benzoate synthesis, could improve efficiency .
-
Solvent Systems: Dimethyl sulfoxide (DMSO) or methanol are preferred for solubility, as noted for 1-benzyl-4-anilinopiperidine-4-carboxylic acid .
Physicochemical Properties
Thermal Stability
-
Melting Point: Estimated 180–185°C based on analogs like 1-benzyl-4-(phenylamino)piperidine-4-carboxylic acid (186–190°C) .
-
Boiling Point: ~495°C (extrapolated from similar piperidine derivatives) .
Solubility Profile
-
Organic Solvents: Highly soluble in DMSO, methanol, and ethanol .
-
Aqueous Solubility: Limited due to hydrophobic benzyl and methoxycarbonyl groups (logP ~2.9) .
Spectroscopic Properties
| Property | Value/Description | Source Analogy |
|---|---|---|
| UV-Vis λ<sub>max</sub> | 270–280 nm (aromatic π→π* transitions) | |
| IR ν (C=O) | 1720 cm<sup>-1</sup> (ester) |
Future Research Directions
Structure-Activity Relationships (SAR)
-
Modifications: Replace methoxycarbonyl with bioisosteres (e.g., tetrazole) to improve metabolic stability .
-
Stereochemistry: Evaluate enantiomeric effects on NMDA receptor binding .
Clinical Translation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume